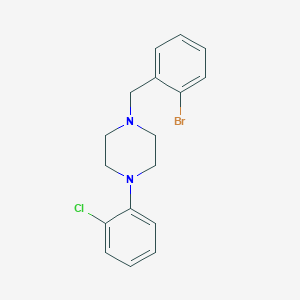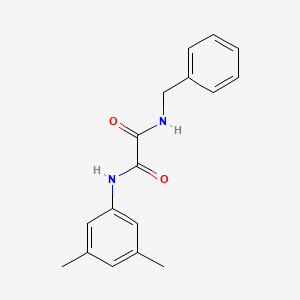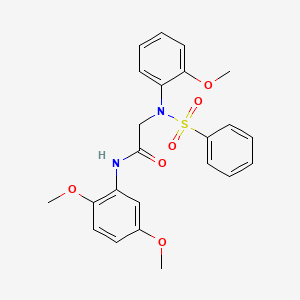
1-(2-bromobenzyl)-4-(2-chlorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromobenzyl)-4-(2-chlorophenyl)piperazine, commonly known as BB-CP, is a chemical compound that has gained significant attention in the field of scientific research. BB-CP is a piperazine derivative that belongs to the class of phenylpiperazines. This compound has been extensively studied for its potential therapeutic applications due to its unique biochemical and physiological effects.
Mécanisme D'action
BB-CP acts as a partial agonist at the 5-HT1A receptor, which is responsible for the regulation of serotonin release in the brain. By binding to this receptor, BB-CP can modulate the release of serotonin, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
BB-CP has been shown to have a range of biochemical and physiological effects. Studies have shown that BB-CP can increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a crucial role in mood regulation. BB-CP has also been shown to decrease the levels of cortisol, a hormone that is associated with stress.
Avantages Et Limitations Des Expériences En Laboratoire
BB-CP has several advantages for lab experiments. It has a high affinity for the 5-HT1A receptor, making it a useful tool for studying the role of this receptor in mood regulation. BB-CP is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of BB-CP is that it has a short half-life, which can make it challenging to study its long-term effects.
Orientations Futures
There are several future directions for the study of BB-CP. One potential direction is the development of BB-CP analogs that have improved pharmacokinetic properties. Another direction is the study of BB-CP in human clinical trials to determine its safety and efficacy for the treatment of mood disorders. Additionally, further research is needed to understand the long-term effects of BB-CP and its potential for abuse.
Méthodes De Synthèse
BB-CP can be synthesized through a multi-step process involving the reaction of 2-bromobenzyl chloride with 2-chlorophenylpiperazine in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
BB-CP has been studied extensively for its potential therapeutic applications. Studies have shown that BB-CP has a high affinity for serotonin receptors, particularly the 5-HT1A receptor. This receptor is known to play a crucial role in the regulation of mood, anxiety, and stress. BB-CP has also been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-(2-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2/c18-15-6-2-1-5-14(15)13-20-9-11-21(12-10-20)17-8-4-3-7-16(17)19/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHZZRPIPVTCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl {[butyl(cyclopropylcarbonyl)amino]methyl}phosphonate](/img/structure/B4983962.png)
![1-(3-chlorophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4983970.png)

![6-(1,1-dimethylpropyl)-2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4983979.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4984001.png)
![N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4984002.png)
![3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4984010.png)


![ethyl (2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4984023.png)
![1-methyl-3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4984041.png)
![2-chloro-N-{2-[(3-methoxyphenyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B4984043.png)
![5-(1,3-benzodioxol-5-yl)-3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4984051.png)